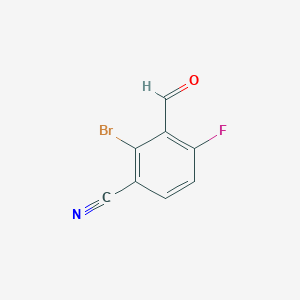
2-ブロモ-4-フルオロ-3-ホルミルベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO and a molecular weight of 228.02 g/mol It is a derivative of benzonitrile, featuring bromine, fluorine, and formyl functional groups
科学的研究の応用
2-Bromo-4-fluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocycles and other complex organic molecules.
Biology: It can be used in the development of biologically active compounds and pharmaceuticals.
Industry: Utilized in the production of liquid crystals and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-formylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluorobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . This is followed by a formylation step using concentrated sulfuric acid and sodium nitrite, with copper(II) sulfate pentahydrate and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C to 50°C .
Industrial Production Methods
Industrial production methods for 2-Bromo-4-fluoro-3-formylbenzonitrile are not widely documented. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-4-fluoro-3-formylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.
作用機序
The mechanism of action of 2-Bromo-4-fluoro-3-formylbenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the formyl group. These effects can alter the compound’s reactivity and interaction with other molecules, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar structure but lacks the formyl group.
3-Bromo-4-fluorobenzonitrile: Similar structure with different positioning of the bromine and fluorine atoms.
4-Fluoro-3-nitrobenzonitrile: Contains a nitro group instead of a formyl group.
Uniqueness
2-Bromo-4-fluoro-3-formylbenzonitrile is unique due to the presence of both bromine and fluorine atoms along with a formyl group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate for synthesizing a wide range of complex organic molecules.
特性
IUPAC Name |
2-bromo-4-fluoro-3-formylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLPPPYUPVOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride](/img/structure/B2419601.png)
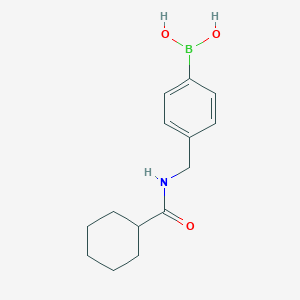
![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2419604.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419606.png)


![N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2419609.png)
![Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2419611.png)
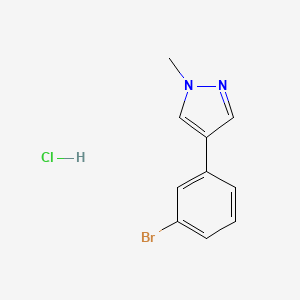
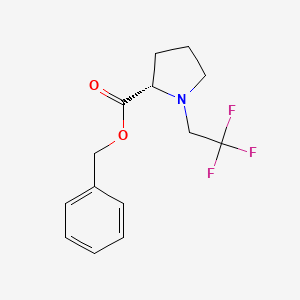
![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2419616.png)
![2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2419617.png)
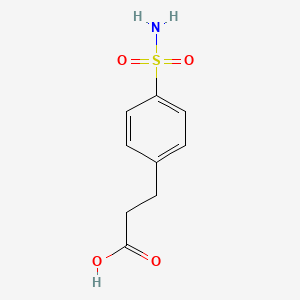
![2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2419622.png)
